molecular formula C15H20FNO5S B288306 Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B288306
M. Wt: 345.4 g/mol
InChI Key: TXMFRJNKIANNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH by EFMC leads to increased levels of endocannabinoids in the body, which can have therapeutic effects in various disease conditions.

Mechanism of Action

Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate exerts its pharmacological effects by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical models. It has been found to increase the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. This compound has also been shown to modulate the levels of other lipid signaling molecules, such as prostaglandins and leukotrienes, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several advantages as a research tool in the field of medicinal chemistry. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various disease conditions. This compound has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experimental setups. In addition, this compound has been found to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has opened up new avenues for research in the field of medicinal chemistry. Some of the future directions for research include the development of more potent and selective FAAH inhibitors, the identification of novel endocannabinoid targets, and the elucidation of the molecular mechanisms underlying the therapeutic effects of this compound. This compound can also be used as a lead compound for the development of new drugs for various disease conditions, such as pain, inflammation, and neurodegenerative disorders. Further research in this area can lead to the development of new therapies that can improve the quality of life for millions of people around the world.

Synthesis Methods

Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized by a multi-step process involving the reaction of various chemical intermediates. One of the commonly used methods for this compound synthesis is the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the key areas of research include pain management, inflammation, anxiety, depression, and neurodegenerative disorders. This compound has been shown to be a potent analgesic agent in preclinical models of pain, and it has also demonstrated anti-inflammatory effects in various animal models. In addition, this compound has been found to have anxiolytic and antidepressant properties, indicating its potential use in the treatment of mood disorders. This compound has also been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H20FNO5S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C15H20FNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)14-10-12(16)4-5-13(14)21-2/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

TXMFRJNKIANNSO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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